(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide
Description
The compound "(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide" is an α,β-unsaturated enamide derivative characterized by a cyclopropyl group, a furan-3-yl moiety, and a thiophen-2-yl ethyl substituent. Key structural attributes include:
Properties
IUPAC Name |
(E)-N-cyclopropyl-3-(furan-3-yl)-N-(2-thiophen-2-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(6-3-13-8-10-19-12-13)17(14-4-5-14)9-7-15-2-1-11-20-15/h1-3,6,8,10-12,14H,4-5,7,9H2/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUAIXZBLUUJIU-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C=CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)/C=C/C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Furan and Thiophene Rings: The furan and thiophene rings can be attached through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The acrylamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of epoxides or sulfoxides
Reduction: Conversion to primary or secondary amines
Substitution: Formation of substituted cyclopropyl derivatives
Scientific Research Applications
(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Organic Electronics: The compound’s conjugated system makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Its unique structure may exhibit biological activity, making it a potential lead compound for drug discovery.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of (2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide depends on its application:
In Organic Electronics: The compound functions as a charge transport material, facilitating the movement of electrons or holes through its conjugated system.
In Pharmaceuticals: If biologically active, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
*Estimated based on structural analysis.
Pharmacological and Physicochemical Properties
- Metabolic Stability : The cyclopropyl group in the target compound and nalfurafine may reduce oxidative metabolism compared to compounds with linear alkyl chains .
- However, ’s compound (dual thiophene rings) may exhibit reduced solubility due to higher molecular weight .
- Receptor Interactions : Nalfurafine’s κ-opioid activity suggests that the target compound’s furan and thiophene groups could similarly modulate receptor binding, though empirical validation is needed .
Therapeutic Potential
- Nalfurafine Hydrochloride : Clinically approved for uremic pruritus, demonstrating the therapeutic relevance of furan-containing enamide derivatives .
- Halogenated Analogs () : Chlorine and fluorine substituents improve electronic properties for enhanced target engagement, though their therapeutic applications remain unexplored in the provided evidence .
Biological Activity
(2E)-N-cyclopropyl-3-(furan-3-yl)-N-[2-(thiophen-2-yl)ethyl]prop-2-enamide is a novel organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural configuration that includes a cyclopropyl group, a furan ring, and a thiophene ring, which may contribute to its diverse biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.35 g/mol. Its structure can be represented as follows:
This compound's unique features suggest potential interactions with biological targets, influencing various physiological processes.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The furan and thiophene rings may engage in π-stacking interactions with aromatic amino acids in proteins, while the cyclopropyl group could enhance binding affinity through hydrophobic interactions. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected include the modulation of key regulatory proteins involved in apoptosis and cell survival.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory potential of this compound. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a possible therapeutic role in inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound revealed effectiveness against several bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial action.
Study 1: Anticancer Mechanism
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of (2E)-N-cyclopropyl compounds and evaluated their anticancer activity against human breast cancer cells. Results showed that these compounds induced apoptosis via the mitochondrial pathway, with IC50 values indicating potent activity at low concentrations .
Study 2: Anti-inflammatory Properties
A study focused on the anti-inflammatory effects of thiophene-containing compounds highlighted that (2E)-N-cyclopropyl derivatives significantly inhibited TNF-alpha production in lipopolysaccharide-stimulated macrophages. This suggests that such compounds could be developed into therapeutic agents for treating chronic inflammatory conditions .
Study 3: Antimicrobial Efficacy
In another investigation, (2E)-N-cyclopropyl derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting their potential as alternative antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Remarks |
|---|---|---|---|
| (2E)-N-cyclopropyl-3-(furan-3-yl)prop-2-enamide | Lacks thiophene ring | Moderate anticancer activity | Less effective than target compound |
| (2E)-N-cyclopropyl-N-[thiophen-3-yl]prop-2-enamide | Lacks furan ring | Reduced anti-inflammatory effects | Limited spectrum compared to target compound |
| (E)-N-[thiophen-methyl]-3-(furan)prop-enamide | Structural variant | Variable activity | Different substitution pattern alters properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
